![molecular formula C16H15FN2O3S B5912143 N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide, also known as NSC-719239, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been studied for its potential to protect neurons from oxidative stress and to reduce inflammation in various disease models.
作用機序
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell proliferation, survival, and inflammation. N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of several kinases involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. Additionally, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of neuronal cell death.
実験室実験の利点と制限
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide research, including the development of new synthetic methods to improve its purity and yield, the investigation of its potential applications in other disease models, and the identification of its potential side effects and toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify potential drug targets for its use in cancer therapy, neuroprotection, and anti-inflammatory therapy.
In conclusion, N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide is a promising organic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide and to identify its potential side effects and toxicity.
合成法
N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. The resulting product is then purified using column chromatography to obtain N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide in high purity.
特性
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-6-1-12(2-7-14)5-10-16(20)19-11-13-3-8-15(9-4-13)23(18,21)22/h1-10H,11H2,(H,19,20)(H2,18,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCYHBRUVCHGTK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)F)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(4-sulfamoylbenzyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

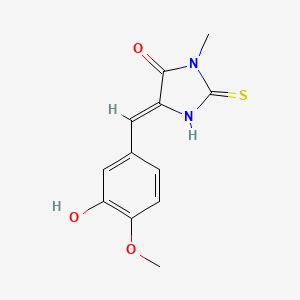
![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)

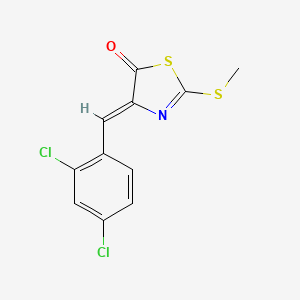
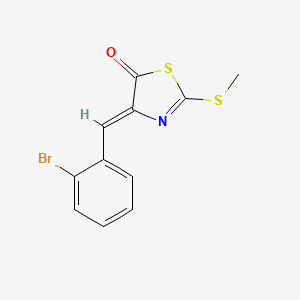

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)
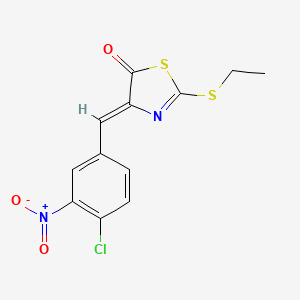

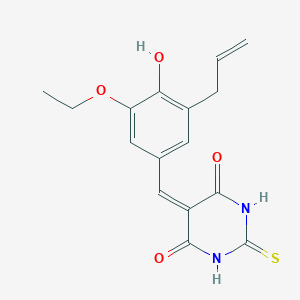
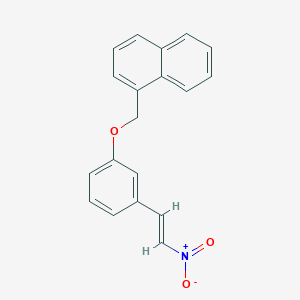
![methyl 2-[(4-methylbenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5912150.png)
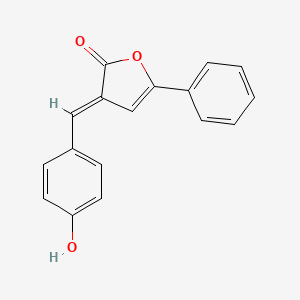
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)